1-(Azocan-1-yl)-4-phenylbutan-1-one
Description
1-(Azocan-1-yl)-4-phenylbutan-1-one is a ketone derivative featuring an eight-membered azacyclic ring (azocane) attached to a butanone backbone with a terminal phenyl group. Azocane, a saturated eight-membered ring containing one nitrogen atom, confers unique steric and electronic properties compared to smaller cyclic amines like piperidine or piperazine. This compound is structurally related to several pharmacologically relevant molecules, particularly those targeting neurological or metabolic pathways.
Properties
IUPAC Name |
1-(azocan-1-yl)-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-17(18-14-7-2-1-3-8-15-18)13-9-12-16-10-5-4-6-11-16/h4-6,10-11H,1-3,7-9,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXKTHUHUUVQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azocan-1-yl)-4-phenylbutan-1-one typically involves the reaction of azocane with 4-phenylbutanone under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Azocan-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azocane ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azocane derivatives.
Scientific Research Applications
1-(Azocan-1-yl)-4-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azocan-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of 1-(Azocan-1-yl)-4-phenylbutan-1-one and its analogs:
*logP values are experimental where available; †Estimated using computational tools (e.g., ChemDraw).
Key Observations:
Ring Size and Flexibility: The azocane ring in the target compound provides greater conformational flexibility compared to six-membered rings (e.g., piperidine in ). This may influence binding to biological targets requiring larger cavities.
Bulky substituents (e.g., tert-butyl in ) increase hydrophobicity, which may improve blood-brain barrier penetration.
Lipophilicity: The dihydroquinoline derivative exhibits high logP (4.70), suggesting strong lipid solubility, a trait beneficial for CNS-targeting drugs. The target compound’s estimated logP (~3.5) balances lipophilicity and solubility, making it suitable for diverse pharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
